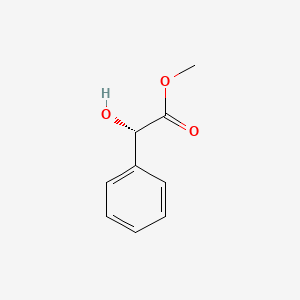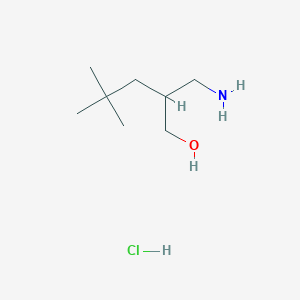
2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .Molecular Structure Analysis
The molecular structure of the compound would likely be influenced by the aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 .Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by its aminomethyl group, which can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its aminomethyl group. For example, aminomethyl groups can contribute to the hydrophilicity of a compound .Aplicaciones Científicas De Investigación
Conformational Analyses
2-Amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to 2-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride, have been characterized using X-ray diffraction analysis. These studies revealed insights into the molecular structure and conformation of these compounds in different environments, such as in their free base and hydrochloride salt forms. Structural studies have been enriched by the generation of fingerprint plots derived from Hirshfeld surfaces, contributing to a better understanding of their physical and chemical properties (Nitek et al., 2020).
Synthesis Methods
The compound has been involved in the large-scale syntheses of various branched acyclic polyamines. The hydrochloride salts of these compounds, including derivatives of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol, have been isolated using methods like acidification and cation-exchange chromatography. These methods have proved to be efficient compared to conventional extraction and distillation techniques (Geue & Searle, 1983).
Biochemical Research
Compounds similar to 2-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride have been utilized in biochemical research, such as the study of nonpeptide agonists for the GPR14/urotensin-II receptor. These studies have led to the discovery of selective nonpeptidic druglike UII receptor agonists, which can be useful as pharmacological research tools and potential drug leads (Croston et al., 2002).
Chemical Synthesis
A study on the synthesis and biological activity of various compounds, including the hydrochlorides of 2-(aminomethyl)-4,4-dimethylpentan-1-ol derivatives, has been conducted. These compounds have demonstrated potential for varying levels of biological activity, such as adenosine deaminase inhibition (Gasparyan et al., 2015).
Metabolic Studies
In vivo metabolism studies of similar compounds have been carried out in rats to identify urinary metabolites, shedding light on potential metabolic pathways operative in mammals. This research is crucial for understanding the pharmacokinetics and toxicology of such compounds (Kanamori et al., 2002).
Chemical Library Generation
Research involving the use of 2-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride derivatives has also focused on generating structurally diverse libraries of compounds. These libraries are useful for a wide range of applications in medicinal chemistry and drug discovery (Roman, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)4-7(5-9)6-10;/h7,10H,4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVPDHBPTZOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


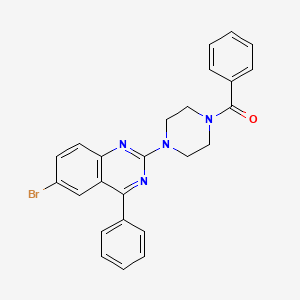
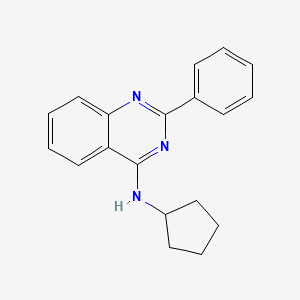
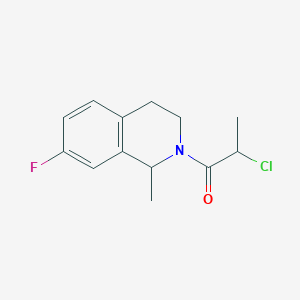
![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)
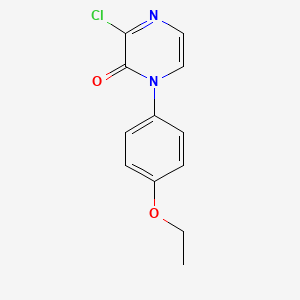
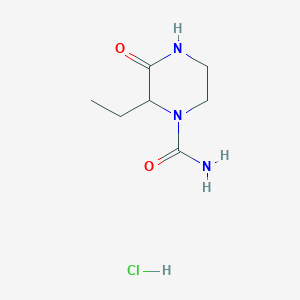
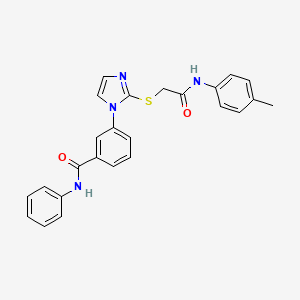
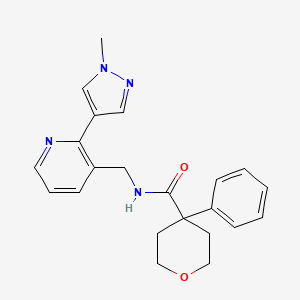
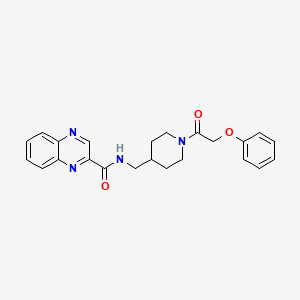
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448427.png)

![(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate](/img/structure/B2448431.png)
